molecular formula C24H37BN2O6 B8074860 Tert-butyl 4-(2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamido)piperidine-1-carboxylate

Tert-butyl 4-(2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamido)piperidine-1-carboxylate

Cat. No.: B8074860
M. Wt: 460.4 g/mol
InChI Key: SFYXSUJTCOBLHH-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamido)piperidine-1-carboxylate is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmaceuticals. This compound is characterized by its unique structure, which includes a piperidine ring, a tert-butyl ester group, and a boronate ester moiety. These structural features contribute to its versatility and reactivity, making it a valuable intermediate in various synthetic processes.

Preparation Methods

The synthesis of tert-butyl 4-(2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamido)piperidine-1-carboxylate typically involves multiple steps. One common synthetic route starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material. This compound undergoes a series of reactions, including esterification, amidation, and boronation, to yield the final product . The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

Chemical Reactions Analysis

Tert-butyl 4-(2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamido)piperidine-1-carboxylate is known to undergo various chemical reactions, including:

Scientific Research Applications

Tert-butyl 4-(2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamido)piperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as an important intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biological pathways and mechanisms, especially those involving boron-containing compounds.

    Medicine: It is a key intermediate in the synthesis of drugs, including those targeting specific enzymes and receptors.

    Industry: The compound is utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamido)piperidine-1-carboxylate involves its interaction with specific molecular targets. The boronate ester group is known to form reversible covalent bonds with diols and other nucleophiles, which can modulate the activity of enzymes and receptors. This property is particularly useful in the design of enzyme inhibitors and receptor modulators .

Comparison with Similar Compounds

Tert-butyl 4-(2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamido)piperidine-1-carboxylate can be compared with other boronate ester-containing compounds, such as:

Properties

IUPAC Name

tert-butyl 4-[[2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetyl]amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H37BN2O6/c1-22(2,3)31-21(29)27-13-11-18(12-14-27)26-20(28)16-30-19-10-8-9-17(15-19)25-32-23(4,5)24(6,7)33-25/h8-10,15,18H,11-14,16H2,1-7H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFYXSUJTCOBLHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC(=O)NC3CCN(CC3)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H37BN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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